molecular formula C7H8O2 B13613924 (2-Methyl-3-furyl)acetaldehyde

(2-Methyl-3-furyl)acetaldehyde

Cat. No.: B13613924
M. Wt: 124.14 g/mol
InChI Key: RZDHAZFUANWHFP-UHFFFAOYSA-N
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Description

(2-Methyl-3-furyl)acetaldehyde is a furan-based chemical compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . As a member of the furan family, which is widely recognized for its significance in flavor and fragrance chemistry, this compound is a valuable reagent for researchers. Furan derivatives are frequently investigated for their organoleptic properties, particularly as key aroma compounds in thermally processed foods . Researchers utilize such compounds in studies related to the Maillard reaction, flavor encapsulation, and the interaction of aroma compounds with biological matrices like oral mucin . This pure standard is provided to support advanced analytical and synthetic chemistry applications. This compound is for research use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

2-(2-methylfuran-3-yl)acetaldehyde

InChI

InChI=1S/C7H8O2/c1-6-7(2-4-8)3-5-9-6/h3-5H,2H2,1H3

InChI Key

RZDHAZFUANWHFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)CC=O

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 3 Furyl Acetaldehyde and Structural Analogues

De Novo Synthesis Pathways

While (2-Methyl-3-furyl)acetaldehyde is well-documented as a product of thermal degradation pathways in food, dedicated multi-step de novo organic syntheses are not extensively reported in peer-reviewed literature. However, plausible synthetic routes can be constructed based on established methodologies in furan (B31954) chemistry. These routes involve the initial construction of the core furan structure followed by the introduction and elaboration of the acetaldehyde (B116499) side chain.

Strategies for the Construction of the 2-Methyl-3-furyl Moiety

The synthesis of the 2-methyl-3-furyl core is foundational. A key and highly reactive precursor to this moiety is 2-methyl-3-furanthiol (B142662) (MFT), a potent meaty aroma compound. tandfonline.comresearchgate.net Synthetic strategies often leverage this thiol or its corresponding disulfide, bis(2-methyl-3-furyl) disulfide, as starting points for derivatization.

For instance, a range of 2-methyl-3-furyl sulfide (B99878) derivatives can be synthesized from 2-methyl-3-furyl disulfide through reactions with various nucleophiles and electrophiles, including cyclic ethers, amides, ketones, and epoxides. While not leading directly to the acetaldehyde, these reactions demonstrate the successful functionalization of the 3-position of the 2-methylfuran (B129897) ring system, a critical step in any de novo synthesis. Similarly, 2-methyl-3-methylthiofuran can be prepared by reacting 2-methyl-3-furanthiol with dimethyl sulfate (B86663) in an aqueous sodium hydroxide (B78521) solution. google.com These methods establish viable pathways for creating carbon-sulfur or carbon-oxygen bonds at the C-3 position, which could then be further manipulated to build the required acetaldehyde side chain.

Introduction of the Acetaldehyde Group via Formylation and Oxidation Reactions

The introduction of a two-carbon aldehyde side chain onto an aromatic or heteroaromatic ring can be achieved through several established organic chemistry reactions.

One of the most common methods for introducing a formyl group (-CHO) is the Vilsmeier-Haack reaction . ijpcbs.comyoutube.comchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic systems. cambridge.orgorganic-chemistry.org Furan and its derivatives are suitable substrates for this reaction. cambridge.org A plausible strategy would involve the Vilsmeier-Haack formylation of 2-methylfuran to yield 2-methyl-3-furaldehyde. This resulting aldehyde could then undergo a one-carbon homologation sequence (e.g., Wittig reaction with methoxymethylenetriphenylphosphine followed by hydrolysis) to afford this compound.

An alternative and more direct approach involves the oxidation of a corresponding primary alcohol . If 2-(2-methyl-3-furyl)ethanol could be synthesized, its subsequent oxidation using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would yield the target acetaldehyde. The synthesis of the precursor alcohol could potentially be achieved by reacting a 3-metalated 2-methylfuran species (e.g., a Grignard or organolithium reagent) with ethylene (B1197577) oxide.

Multi-Step Organic Synthesis Routes to the Target Compound

A complete, specific published synthesis for this compound is not readily found in scientific databases. chemsynthesis.com However, a hypothetical multi-step route can be proposed based on the principles outlined above.

A plausible synthetic pathway could be:

Functionalization of 2-methylfuran: Starting with 2-methylfuran, a directed ortho-metalation or a halogenation/metal-halogen exchange sequence could be used to introduce a nucleophilic center at the C-3 position.

Formation of the Precursor Alcohol: The resulting 3-lithio or 3-magnesio-2-methylfuran could then be reacted with a two-carbon electrophile. Reaction with ethylene oxide is a classic method for introducing a hydroxyethyl (B10761427) group, which would yield 2-(2-methyl-3-furyl)ethanol.

Oxidation to Acetaldehyde: The final step would be the mild oxidation of the primary alcohol, 2-(2-methyl-3-furyl)ethanol, to the target compound, this compound, using established oxidation protocols that are compatible with the sensitive furan ring.

This proposed sequence represents a standard and chemically sound approach for the synthesis of substituted furylacetaldehydes. nih.govuniv-rennes.frrsc.org

Mechanistic Investigations of Precursor-Based Formation Pathways

The formation of this compound is most prominently documented as a result of complex chemical transformations of natural precursors during the thermal processing of food. Two major pathways are the Maillard reaction and the degradation of thiamine (B1217682).

Maillard Reaction Systems: Chemical Kinetics and Intermediates Leading to Furyl Aldehydes

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. nih.gov It is a complex network of reactions that generates a wide array of flavor and aroma compounds, including furan derivatives. sandiego.eduresearchgate.net

The initial stage involves the condensation of a carbonyl group from a reducing sugar with a free amino group from an amino acid to form an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns product. sandiego.edu In the intermediate stages, these products undergo dehydration and fragmentation to form highly reactive intermediates such as α-dicarbonyls (e.g., glyoxal, methylglyoxal) and deoxyosones. nih.govresearchgate.net

These intermediates are crucial for the formation of the furan ring. researchgate.net For example, 3-deoxyosones can undergo cyclization and dehydration to form furfural (B47365) derivatives. nih.gov The formation of 2-methylfuran derivatives often involves the recombination of reactive C₂ and C₃ fragments derived from sugar degradation. nih.gov The presence of certain amino acids can significantly promote furan formation. researchgate.net

Specifically for sulfur-containing furans, the reaction of key Maillard intermediates with hydrogen sulfide (H₂S), which is derived from the thermal degradation of sulfur-containing amino acids like cysteine, is critical. nih.gov The reaction between pentose (B10789219) sugars (like ribose) and cysteine is a well-studied model system for the generation of meaty flavors, including 2-methyl-3-furanthiol, a likely precursor to other 2-methyl-3-furyl compounds. researchgate.netnih.govscielo.br A proposed pathway involves the formation of a 1,4-dideoxyosone from ribose, which then reacts with H₂S to form 2-methyl-3-furanthiol. nih.gov This thiol can then participate in further reactions, potentially leading to the formation of this compound through interactions with other Maillard-derived reactive species like acetaldehyde itself. researchgate.net

Table 1: Key Precursors and Intermediates in the Maillard Reaction Leading to Furyl Derivatives
Precursor ClassSpecific ExamplesKey Intermediates FormedResulting Furan/Thiol ProductsReference(s)
Reducing SugarsRibose, GlucoseDeoxyosones, Dicarbonyls (Glyoxal, Methylglyoxal)Furfural, 2-Methylfuran nih.govresearchgate.netnih.gov
Amino AcidsCysteine, Alanine (B10760859), Serine, ThreonineHydrogen Sulfide (from Cysteine), Strecker AldehydesPromotes furan formation, provides sulfur for thiols researchgate.netnih.gov
Combined SystemRibose + Cysteine1,4-dideoxyosone2-Methyl-3-furanthiol (MFT) nih.gov

Thiamine Degradation Mechanisms and the Elucidation of Relevant Precursors

Thiamine (Vitamin B1) is a well-established precursor for many important sulfur-containing flavor compounds, particularly those with a 2-methyl-3-furyl moiety. scielo.brnih.gov The thermal degradation of thiamine is a primary pathway for the formation of 2-methyl-3-furanthiol (MFT), a compound with an intense meaty aroma. tandfonline.comresearchgate.netresearchgate.net

The mechanism involves the cleavage of the thiamine molecule at the methylene (B1212753) bridge connecting the pyrimidine (B1678525) and thiazole (B1198619) rings. The resulting thiazole fragment undergoes further rearrangement and degradation. The key transformation involves the thiazole ring opening and subsequent recyclization with the release of hydrogen sulfide, ultimately forming the 2-methyl-3-furanthiol structure. A proposed key intermediate in this pathway is 5-hydroxy-3-mercapto-2-pentanone. researchgate.net

Once formed, 2-methyl-3-furanthiol is highly reactive. nih.gov It can be oxidized to form bis(2-methyl-3-furyl) disulfide, another potent aroma compound found in cooked meat. scielo.brnih.gov The thiol group can also react with other carbonyl compounds generated during cooking, such as acetaldehyde, through addition or condensation reactions. The reaction between 2-methyl-3-furanthiol and an appropriate two-carbon carbonyl species generated from either the Maillard reaction or lipid oxidation could plausibly lead to the formation of this compound, although this specific transformation is less documented than the formation of MFT itself.

Table 2: Thiamine Degradation Pathway to 2-Methyl-3-furyl Derivatives
PrecursorKey Intermediate(s)Primary ProductPotential Subsequent ProductsReference(s)
Thiamine (Vitamin B1)Thiazole ring fragments, 5-hydroxy-3-mercapto-2-pentanone2-Methyl-3-furanthiol (MFT)bis(2-methyl-3-furyl) disulfide, this compound researchgate.netscielo.brnih.govresearchgate.net

Non-Enzymatic Browning Reactions and this compound Formation

Non-enzymatic browning, particularly the Maillard reaction, is a pivotal process in the formation of flavor and aroma compounds during the thermal processing of food. wikipedia.org This complex cascade of reactions occurs between amino acids and reducing sugars, leading to a plethora of heterocyclic compounds, including furan derivatives that are crucial for meaty and savory flavors. wikipedia.orgresearchgate.net The formation of this compound is intrinsically linked to these pathways, arising from specific precursors and reaction intermediates.

The Maillard reaction is broadly divided into three stages: initial, intermediate, and final. The initial stage involves the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then rearranges to an Amadori or Heyns product. sandiego.edu The intermediate stage is characterized by the degradation of these products through various pathways, including sugar dehydration and fragmentation, which are critical for the formation of the furan ring. sandiego.edu

The generation of the 2-methyl-3-furyl core is believed to originate from the degradation of pentose sugars, such as ribose. In reactions involving sulfur-containing amino acids like cysteine, key intermediates are formed that lead to potent flavor compounds. For instance, the generation of the highly similar compound 2-methyl-3-furanthiol is strongly enhanced in cysteine/ribose model systems. nih.govresearchgate.net The formation pathway involves the cyclization of sugar fragmentation products. Studies on the related compound 2-methylfuran indicate its formation is favored in the presence of amino acids like alanine and threonine through the aldol-type reactions of C2 and C3 sugar fragments, with lactaldehyde being a key intermediate. researchgate.netnih.gov

From these analogous pathways, a formation mechanism for this compound can be postulated. A pentose sugar undergoes degradation to form reactive dicarbonyl intermediates. These intermediates cyclize to form the furan ring. The methyl group at the 2-position and the substitution at the 3-position are dictated by the specific sugar fragments and the participating amino acid. The acetaldehyde side chain is likely formed through a subsequent Strecker degradation of an amino acid, which involves the reaction of an α-dicarbonyl compound with an amino acid to produce a Strecker aldehyde.

Catalytic Approaches in the Synthesis of Furyl Aldehydes

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of furyl aldehydes and their structural analogues benefits significantly from such approaches, which can be broadly categorized into transition metal catalysis, organocatalysis, and green chemistry routes. These methods provide powerful tools for constructing the furan ring and introducing specific functional groups.

Transition Metal Catalysis in C-C and C-O Bond Formation

Transition metal catalysis is a cornerstone for the synthesis of complex heterocyclic systems, including substituted furans. researchgate.net These methods are particularly effective for the crucial carbon-carbon (C-C) and carbon-oxygen (C-O) bond-forming reactions that construct the furan core. elsevier.com Various metals, including palladium, copper, rhodium, and gold, have been employed in elegant synthetic strategies.

Palladium (Pd) catalysis is widely used for cross-coupling reactions. For instance, Pd-nanoparticle catalysts have been developed for the intramolecular hydroalkoxylation of o-alkynylphenols to form benzofuran (B130515) rings, a process analogous to furan synthesis. nih.gov

Copper (Cu) -based catalysts are attractive due to their low cost and high activity. They are effective in constructing dihydrobenzofuran scaffolds, demonstrating their utility in C-O bond formation through reductive elimination pathways. nih.gov

Rhodium (Rh) catalysts are often used for intramolecular C-H functionalization, providing a step-economic route to furan rings under mild conditions. nih.gov Rhodium has also been utilized in the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles to synthesize benzofurans. nih.gov

Gold (Au) complexes, particularly cationic gold(I) catalysts, are excellent for cascade reactions involving propargyl-Claisen rearrangement followed by heterocyclization to produce highly substituted furans from propargyl vinyl ethers. acs.org This approach is notable for its efficiency and ability to generate complex substitution patterns in a single step. acs.org

Catalyst SystemReaction TypePrecursorsReference
Cationic Gold(I) complexesCascade (Rearrangement/Heterocyclization)Propargyl vinyl ethers acs.org
Copper(II) acetateDouble C–O CyclizationThiophene derivatives nih.gov
Rhodium(II)Denitrogenative TransannulationN-sulfonyl-1,2,3-triazoles nih.gov
Palladium NanoparticlesIntramolecular Hydroalkoxylationo-Alkynylphenols nih.gov

Organocatalysis in Aldehyde Synthesis from Furanic Precursors

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. While metal-catalyzed furan syntheses are common, organocatalytic approaches are becoming more prevalent for creating highly substituted and functionalized furans. d-nb.info

One notable example involves the use of tetrahydrothiophene (B86538) as a Lewis base catalyst. This catalyst activates alkynylcarbonyl compounds, which then undergo cyclization and react with various nucleophiles to form highly substituted furfuryl alcohols and amines in excellent yields. d-nb.infoamanote.com This method can be adapted for multicomponent domino reactions, providing efficient access to complex furan structures. d-nb.info

Furthermore, organocatalytic asymmetric Michael addition reactions of aldehydes to 2-furanones have been successfully developed. researchgate.netrsc.org These reactions provide an efficient route to highly functionalized chiral γ-lactones, demonstrating how organocatalysis can be used to elaborate on existing furanic precursors to introduce new stereocenters and functionalities, including those related to aldehydes. researchgate.net Such strategies are key for building complex molecules from simpler furan-based starting materials.

Development of Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, with a focus on using renewable resources, reducing waste, and improving energy efficiency. The synthesis of furyl aldehydes is a prime area for the application of these principles, as key furanic precursors can be derived directly from biomass. frontiersin.orgrsc.org

Lignocellulosic biomass, a globally abundant and renewable feedstock, can be converted into platform chemicals such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgnih.gov These biomass-derived compounds serve as versatile starting materials for a wide range of value-added chemicals, including more complex furan derivatives. nih.govnih.gov

Sustainable synthetic routes focus on several key areas:

Renewable Feedstocks: Utilizing furfural (from C5 sugars) and HMF (from C6 sugars) as starting materials reduces reliance on fossil fuels. frontiersin.orgnih.gov

Heterogeneous Catalysis: The development of solid acid catalysts, such as sulfonated graphitic carbon nitride, allows for the efficient conversion of carbohydrates into furanics. These catalysts are easily separable and recyclable, minimizing waste. nih.gov

Green Solvents: The use of environmentally benign solvents like water or the application of solvent-free conditions is a major goal. nih.gov For instance, the selective conversion of xylose into furfural has been demonstrated in pure water using a solid acid organo-catalyst. nih.gov

Biocatalysis: Enzymatic pathways offer a highly selective and environmentally friendly route for producing furan-based compounds. For example, biocatalytic oxidation of HMF can yield 2,5-furandicarboxylic acid (FDCA), another important furanic monomer. acs.org

Green ApproachExampleKey AdvantageReference
Renewable FeedstockConversion of xylose and fructose (B13574) from biomassReduces dependence on fossil fuels frontiersin.orgnih.gov
Heterogeneous OrganocatalysisSulfonated graphitic carbon nitride for carbohydrate dehydrationCatalyst is stable, reusable, and inexpensive nih.gov
Benign SolventSelective conversion of xylose to furfural in waterAvoids use of volatile organic solvents nih.gov
BiocatalysisEnzymatic oxidation of HMF to FDCAHigh selectivity under mild conditions acs.org

Chemical Reactivity and Mechanistic Transformation Studies of 2 Methyl 3 Furyl Acetaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ck12.orgmasterorganicchemistry.com The presence of α-hydrogens on the adjacent methylene (B1212753) group also allows for enolate formation under basic conditions.

Nucleophilic Addition Reactions: Hydration, Acetal Formation, and Schiff Base Condensations

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgopenstax.org The electrophilic carbonyl carbon of (2-Methyl-3-furyl)acetaldehyde readily reacts with various nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated. libretexts.org

Hydration: In the presence of water, this compound can exist in equilibrium with its corresponding hydrate (B1144303), (2-Methyl-3-furyl)ethane-1,1-diol. This reaction is typically reversible and catalyzed by either acid or base.

Acetal Formation: Reaction with alcohols under acidic conditions yields an acetal. This process occurs via a hemiacetal intermediate. The use of a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic acetal, which is a common strategy for protecting the aldehyde group during other chemical transformations.

Schiff Base Condensation: Primary amines react with this compound to form imines, also known as Schiff bases. This condensation reaction typically involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final product. These reactions are crucial in both synthetic chemistry and biological systems.

Table 1: Nucleophilic Addition Reactions of this compound

Reaction Type Nucleophile/Reagent Expected Product
Hydration Water (H₂O) (2-Methyl-3-furyl)ethane-1,1-diol
Acetal Formation Methanol (CH₃OH), H⁺ catalyst 1,1-Dimethoxy-2-(2-methyl-3-furyl)ethane
Cyclic Acetal Formation Ethylene Glycol, H⁺ catalyst 2-((2-Methyl-3-furyl)methyl)-1,3-dioxolane

Aldol (B89426) Condensation and Knoevenagel Reactions

The presence of acidic α-hydrogens (on the carbon adjacent to the carbonyl group) allows this compound to act as a nucleophile after deprotonation to form an enolate. This enolate can then react with an electrophile, such as another aldehyde molecule.

Aldol Condensation: In the presence of a base, this compound can undergo self-condensation. youtube.com One molecule forms an enolate, which then attacks the carbonyl carbon of a second molecule to form a β-hydroxy aldehyde (an aldol addition product). This product can subsequently undergo dehydration, often upon heating, to yield an α,β-unsaturated aldehyde. Crossed-aldol condensations with other aldehydes or ketones are also possible, with reactions involving furfural (B47365) and various ketones being well-documented. osti.govresearchgate.net

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is generated from an active methylene compound, such as diethyl malonate or malonic acid, in the presence of a weak base. This compound acts as the electrophilic carbonyl component, leading to a condensation product that is often an α,β-unsaturated compound.

Table 2: Condensation Reactions of this compound

Reaction Type Reagents Expected Product (after dehydration)
Self-Aldol Condensation This compound, NaOH (E)-2-Methyl-4-(2-methyl-3-furyl)but-2-enal
Crossed-Aldol Condensation Acetone, NaOH (E)-4-(2-Methyl-3-furyl)but-3-en-2-one

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: this compound can be oxidized to (2-Methyl-3-furyl)acetic acid using a variety of mild to strong oxidizing agents. Common laboratory reagents for this transformation include Tollens' reagent (silver mirror test), Fehling's solution, and acidified potassium dichromate(VI).

Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, 2-(2-Methyl-3-furyl)ethanol. This is commonly achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. A metal-free approach using hydrazine (B178648) hydrate has been shown to selectively reduce the aldehyde group in other substituted furan (B31954) compounds. acs.org

Table 3: Oxidation and Reduction of this compound

Reaction Type Reagent Product
Oxidation Tollens' Reagent [Ag(NH₃)₂]⁺ (2-Methyl-3-furyl)acetic acid
Oxidation Acidified Potassium Dichromate (K₂Cr₂O₇/H⁺) (2-Methyl-3-furyl)acetic acid
Reduction Sodium Borohydride (NaBH₄) 2-(2-Methyl-3-furyl)ethanol

Radical Reactions and Their Influence on Aldehyde Stability

The stability of this compound can be influenced by radical-mediated processes. Similar to acetaldehyde (B116499) and furfural, radical reactions can be initiated by heat, light, or radical initiators. rsc.orgresearchgate.net The primary site for radical attack is often the abstraction of the aldehydic hydrogen, forming a resonance-stabilized acyl radical.

Atmospheric oxidation studies on furfural initiated by hydroxyl radicals indicate that hydrogen abstraction from the aldehyde group is a potential reaction pathway, alongside addition to the furan ring. researchgate.net Such radical intermediates can participate in further reactions, including decarbonylation or polymerization, which can affect the compound's stability and shelf-life. The furan ring itself can also react with radicals, potentially leading to complex degradation pathways and the formation of oligomeric or polymeric materials. nih.gov

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that is highly activated towards electrophilic attack, reacting more readily than benzene. pearson.comchemenu.com The oxygen heteroatom donates electron density into the ring, facilitating electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

In unsubstituted furan, electrophilic attack occurs preferentially at the C2 or C5 positions (α-positions) because the carbocation intermediate is better stabilized by resonance involving the oxygen atom. pearson.com

In this compound, the regioselectivity of EAS is controlled by the directing effects of the two existing substituents:

C2-Methyl Group: An alkyl group is an activating, ortho-para director. libretexts.org In the furan ring, this means it directs incoming electrophiles to the adjacent C3 position (which is blocked) and the C5 position.

C3-Acetaldehyde Group: An aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. lumenlearning.com It withdraws electron density from the ring, making EAS more difficult, and would direct an incoming electrophile to the C5 position.

Both groups direct the incoming electrophile to the C5 position. Furthermore, the C2-methyl group is an activating group, which has a stronger influence than the deactivating aldehyde group. Therefore, electrophilic aromatic substitution is strongly predicted to occur at the C5 position, which is the most electron-rich and sterically accessible site on the furan ring.

Table 4: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Type Reagents Major Product
Nitration HNO₃, H₂SO₄ (5-Nitro-2-methyl-3-furyl)acetaldehyde
Bromination Br₂, FeBr₃ (5-Bromo-2-methyl-3-furyl)acetaldehyde
Friedel-Crafts Acylation CH₃COCl, AlCl₃ (5-Acetyl-2-methyl-3-furyl)acetaldehyde

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Core

The furan ring of this compound can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan core in such reactions is significantly influenced by the electronic nature of its substituents. In this compound, the furan ring is substituted with a methyl group at the 2-position and an acetaldehyde group at the 3-position.

Due to the presence of the deactivating acetaldehyde group, this compound is expected to be less reactive in Diels-Alder reactions than furan or 2-methylfuran (B129897). nih.gov Such reactions with electron-poor furans often require more forcing conditions or highly reactive dienophiles, such as maleimides or dimethyl acetylenedicarboxylate, to proceed efficiently. mdpi.comresearchgate.net The Diels-Alder reactions of furans are often reversible, and the stability of the resulting oxanorbornene adducts can be low, leading to facile retro-Diels-Alder reactions. nih.govresearchgate.net For furans bearing electron-withdrawing substituents, this reversibility can be a significant challenge, often resulting in low equilibrium conversions. researchgate.netresearchgate.net

The regioselectivity of the Diels-Alder reaction is also a key consideration. With an unsymmetrically substituted furan like this compound, the cycloaddition can lead to different regioisomers. The directing effects of the methyl and acetaldehyde groups will influence the orientation of the incoming dienophile.

Ring-Opening and Degradation Mechanisms under Various Conditions

The furan ring is susceptible to cleavage under various conditions, particularly in the presence of acid, heat, or oxidizing agents. The substituents on the furan ring play a crucial role in its stability and the mechanism of its degradation.

Acid-Catalyzed Ring-Opening:

Under acidic aqueous conditions, the furan ring can undergo hydrolysis. The reaction is initiated by the protonation of the furan ring, typically at the α-carbon (C2 or C5 position), which is the rate-limiting step. researchgate.net This is followed by the nucleophilic attack of water to form a dihydrofuranol intermediate. Subsequent protonation of the ring oxygen facilitates the ring-opening to yield a 1,4-dicarbonyl compound. researchgate.net For this compound, acid-catalyzed hydrolysis would be expected to produce a substituted 1,4-dicarbonyl species. The presence of substituents significantly influences the rate and outcome of this reaction. rsc.org The presence of water is a determining factor in the ring-opening process. mdpi.com

Thermal Degradation:

At elevated temperatures, furan and its derivatives can undergo thermal decomposition. The specific pathways are dependent on the substituents. For furan itself, decomposition can proceed through carbene intermediates. nih.gov For substituted furans, ring-opening isomerization reactions can become important. nih.gov The acetaldehyde moiety in this compound can also participate in thermal degradation, potentially through decarbonylation or other fragmentation pathways.

Oxidative Degradation:

Furan rings are also sensitive to oxidation. Oxidative ring cleavage can lead to the formation of dicarbonyl compounds and other degradation products. The presence of the acetaldehyde group may influence the oxidative stability of the molecule. Studies on related alkylated furans have shown that upon oxidation, they can form highly polar ring-opening products which can further react to form oligomers and polymers.

Intermolecular and Intramolecular Rearrangements

Substituted furans can undergo a variety of rearrangement reactions, leading to the formation of different cyclic or acyclic structures. These transformations can be induced by heat, light, or catalysts.

Intramolecular Rearrangements:

Certain substituted furans can undergo intramolecular cycloadditions if a suitable dienophile is present within the same molecule, tethered to the furan ring. researchgate.net Rhodium-catalyzed intramolecular reactions of furans linked to 1-tosyl-1,2,3-triazoles have been shown to trigger domino transformations, leading to the formation of pyridine (B92270) derivatives. rsc.org While not directly demonstrated for this compound, this illustrates the potential for complex intramolecular rearrangements of functionalized furans.

Intermolecular Rearrangements and Cyclizations:

In the presence of appropriate catalysts, furan derivatives can participate in intermolecular reactions that lead to rearranged products. For example, Pummerer-type rearrangements of 2,5-dihydrothiophenes have been developed as a method to construct tetrasubstituted furans. nih.gov Additionally, acetylenic ketones can undergo rearrangement and cyclodimerization to form tetrasubstituted furans. rsc.org These examples highlight the diverse reactivity of the furan scaffold and its precursors, suggesting that under specific conditions, this compound could potentially be a substrate for similar transformations.

Adduct Formation with Chemical Nucleophiles and Model Biomolecules

The acetaldehyde moiety of this compound is an electrophilic center that can react with various nucleophiles, including those present in biomolecules like amino acids and proteins.

Kinetic and Thermodynamic Aspects of Adduct Stability

The stability of the adducts formed between this compound and nucleophiles is governed by kinetic and thermodynamic factors.

Schiff Base Adducts (with Amino Groups):

Schiff base formation is a reversible equilibrium process. libretexts.org The stability of the resulting imine depends on the structure of both the aldehyde and the amine, as well as the reaction conditions such as pH and solvent. While often reversible, acetaldehyde can form stable adducts with proteins over time. nih.gov These stable adducts may involve secondary reactions following the initial Schiff base formation, potentially leading to more complex, cross-linked structures. nih.gov Kinetic studies of acetaldehyde condensation catalyzed by amino acids have shown that the reaction can be limited by either the formation of an enamine intermediate or the C-C bond-forming step, depending on the concentration of the amino acid catalyst. nih.govacs.org

Thiol Adducts:

The stability of adducts involving thiols is highly dependent on the reaction mechanism. For instance, in the context of Diels-Alder chemistry, the presence of a thiol can induce a faster retro-Diels-Alder reaction in furan-maleimide adducts, indicating an influence on the thermodynamic stability of the system. rsc.org Theoretical studies on the retro-Diels-Alder reactivity of oxanorbornadiene thiol adducts provide insight into how the addition of a thiol can promote fragmentation, with the stability being influenced by substituents on the original furan ring. nih.gov The stability of any potential adduct between this compound and thiol-containing molecules would be influenced by the specific reaction pathway, which could involve the aldehyde, the furan ring, or both.

Below is a summary table of the types of reactions discussed:

Reaction TypeReactant MoietyKey FeaturesInfluencing Factors
Diels-Alder CycloadditionFuran CoreActs as a diene; often reversible.Substituent electronic effects, dienophile reactivity, temperature.
Acid-Catalyzed Ring-OpeningFuran CoreLeads to 1,4-dicarbonyl compounds.pH, water content, temperature.
Schiff Base FormationAcetaldehyde GroupReversible reaction with primary amines to form imines.pH, concentration of reactants, structure of the amine.
Thiol Adduct FormationAcetaldehyde Group / Furan CoreComplex reactivity; can involve the aldehyde or the ring.Nature of the thiol, presence of oxidizing agents, reaction conditions.

Derivatives and Structural Analogues of 2 Methyl 3 Furyl Acetaldehyde

Synthesis and Characterization of Substituted Furyl Acetaldehydes

The synthesis of substituted furyl aldehydes can be achieved through various strategic routes, often starting from functionalized furan (B31954) precursors. A common approach involves the regioselective metallation of a substituted furan, followed by quenching with an appropriate electrophile to introduce the aldehyde or a precursor group.

For instance, 2,3-disubstituted furyl aldehydes have been synthesized starting from 3-bromofuran (B129083). acs.org The process begins with a regiospecific deprotonation of 3-bromofuran using lithium diisopropylamide (LDA), which facilitates lithiation at the α-position. This lithiated intermediate is then treated with gaseous formaldehyde (B43269) to yield a furyl alcohol. acs.org Subsequent reactions can convert the bromo-substituent into a boronic ester, and mild oxidation of the alcohol group with pyridinium (B92312) dichromate (PCC) furnishes the desired substituted furyl aldehyde. acs.org

Another example is the synthesis of 5-(2-bromophenyl)furan-2-carboxaldehyde, which can be prepared using the Meerwein arylation reaction. This involves the reaction of 2-bromoaniline (B46623) with furan-2-carboxaldehyde. mdpi.com The resulting substituted furyl aldehyde serves as a building block for more complex heterocyclic structures. mdpi.com

The characterization of these synthesized aldehydes relies on standard spectroscopic techniques. For example, in the 1H-NMR spectrum of 5-(2-bromophenyl)furan-2-carboxaldehyde, the aldehyde proton signal appears distinctly at 9.69 ppm. mdpi.com The IR spectrum shows a characteristic carbonyl (C=O) absorption band around 1691 cm⁻¹. mdpi.com X-ray crystallography can be employed to determine the precise three-dimensional structure, as was done for certain furyl aldehydes bearing chiral boronate auxiliaries. acs.org

Table 1: Examples of Synthesized Substituted Furyl Carbonyl Compounds

Starting Material Reagents Product Reference
3-Bromofuran 1. LDA, THF, -78°C2. HCHO (g) (3-Bromofuran-2-yl)methanol acs.org
(3-Bromofuran-2-yl)methanol 1. n-BuLi2. B(O-iPr)₃3. Diol4. PDC, CH₂Cl₂ 3-(Boronic ester)-furan-2-carbaldehyde acs.org

Preparation of Derivatives via Modification of the Aldehyde Group

The aldehyde functional group in (2-Methyl-3-furyl)acetaldehyde is a versatile handle for synthesizing a wide array of derivatives, including alcohols, carboxylic acids, imines, and enamines.

The conversion of furyl aldehydes to their corresponding primary alcohols is a fundamental reduction reaction. This can be effectively achieved using reducing agents like Di-isobutylaluminium hydride (Dibal-H). For example, methyl (E)-6-(3-furyl)-3-methylhex-2-enoate has been successfully reduced to (E)-6-(3-furyl)-3-methylhex-2-en-1-ol using a Dibal-H solution in hexane (B92381) at low temperatures. google.com Similarly, the aldehyde group of this compound can be reduced to form (2-Methyl-3-furyl)ethanol. The aldol (B89426) reaction, which produces β-hydroxyaldehydes, can be followed by reduction to yield 1,3-diols. libretexts.org

Conversely, the oxidation of the aldehyde group leads to the formation of carboxylic acids. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are commonly used for this transformation. pressbooks.pub Reacting this compound with such an agent would yield (2-Methyl-3-furyl)acetic acid. An alternative method involves the use of a Grignard reagent with carbon dioxide. pressbooks.pub

Table 2: Synthesis of Alcohol and Carboxylic Acid Derivatives

Derivative Type General Reaction Reagents Resulting Functional Group Reference
Alcohol Reduction Dibal-H, LiAlH₄, NaBH₄ -CH₂OH google.comlibretexts.org

Imines, also known as Schiff bases, are formed through the acid-catalyzed condensation reaction between an aldehyde and a primary amine. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, to form the characteristic C=N double bond. masterorganicchemistry.comlibretexts.org The mechanism involves a series of protonation, addition, and elimination steps. masterorganicchemistry.com For example, reacting this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted imine.

When a secondary amine is used instead of a primary amine, the reaction yields an enamine. libretexts.org Since the secondary amine lacks a second proton on the nitrogen to be eliminated for imine formation, a proton is instead removed from an adjacent carbon atom, resulting in a C=C double bond conjugated to the nitrogen atom. libretexts.org Enamines are valuable synthetic intermediates due to the nucleophilic character of their β-carbon. jst.go.jp

The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic. libretexts.org

Table 3: Imine and Enamine Formation

Reactant Product Type Key Structural Feature General Mechanism Reference
Primary Amine (RNH₂) Imine C=N Nucleophilic addition followed by dehydration masterorganicchemistry.comlibretexts.org

Synthesis of Sulfur-Containing Furyl Derivatives and Disulfides

The incorporation of sulfur into the furan structure, particularly as sulfides and disulfides, is of significant interest, especially in the development of flavor compounds.

A key method for synthesizing sulfur-containing furyl derivatives is the Michael (or conjugate) addition reaction. organic-chemistry.orglibretexts.org This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. chemistrysteps.com While enolates are common nucleophiles, thiols are also effective donors in this reaction.

Specifically, 3-[(2-methyl-3-furyl)thio]alkanals have been synthesized by the Michael addition of 2-methyl-3-furanthiol (B142662) to various 2-alkenals (α,β-unsaturated aldehydes). google.com In a typical procedure, 2-methyl-3-furanthiol is stirred with a 2-alkenal like crotonaldehyde (B89634) in a solvent system such as ethanol (B145695) and water at room temperature for several hours. google.com The thiol sulfur atom acts as the nucleophile, attacking the β-carbon of the unsaturated aldehyde, to form a new carbon-sulfur bond and yield the desired thioalkanal. google.com

Table 4: Synthesis of 3-[(2-methyl-3-furyl)thio]butanal via Michael Addition

Reactant 1 Reactant 2 Solvent Conditions Product Reference

Disulfide bonds (S-S) are a significant feature in sulfur chemistry. The formation and cleavage of these bonds are dynamic processes. Disulfide exchange reactions can occur via nucleophilic attack of a thiolate anion on a disulfide bond. mdpi.com These reactions are influenced by factors like the pKa and nucleophilicity of the thiolate. mdpi.com

In the context of furyl derivatives, 2-methyl-3-furyl disulfide is a key intermediate. It can be synthesized and subsequently used as a precursor for various sulfide (B99878) compounds. The cleavage of the S-S bond in 2-methyl-3-furyl disulfide allows for the introduction of the (2-methyl-3-furyl)thio moiety into other molecules. For example, a range of 2-methyl-3-furyl sulfide derivatives has been synthesized through the reaction of 2-methyl-3-furyl disulfide with substrates like cyclic ethers, amides, ketones, and epoxides. rsc.orgnih.gov These reactions involve the cleavage of the disulfide bond and the formation of new carbon-sulfur bonds, demonstrating the utility of disulfide cleavage in generating novel sulfur-containing furan derivatives. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies in Series of Analogues

The systematic study of structure-reactivity and structure-property relationships provides crucial insights into the chemical behavior and sensory characteristics of flavor compounds and their derivatives. While specific comprehensive studies on a series of direct analogues of this compound are not extensively documented, valuable information can be inferred from research on closely related sulfur-containing furan derivatives. These studies often focus on how modifications to the furan ring, the sulfur-containing moiety, and adjacent functional groups influence properties such as aroma, stability, and biological activity.

Research into derivatives of 2-methyl-3-furanthiol (MFT), a key precursor to this compound, offers a window into these relationships. The reactivity of the furan ring and the sulfur atom are central to the properties of these molecules. For instance, the furan ring can undergo reactions such as cycloaddition, while the thiol or sulfide group is susceptible to oxidation.

A study on the thermal degradation of related furanone compounds, such as furaneol, indicates that the stability and reaction pathways are highly dependent on pH and temperature. The degradation often begins with the opening of the furan ring, leading to the formation of various reactive carbonyl compounds. This highlights the inherent reactivity of the furan scaffold, which is expected to influence the stability and interactions of this compound and its analogues.

Structure-Property Relationships in 2-Methyl-3-furyl Sulfide Derivatives

A significant body of research has focused on synthesizing derivatives from bis(2-methyl-3-furyl) disulfide and evaluating their sensory (aroma) and biological (antimicrobial) properties. These studies provide clear examples of structure-property relationships. By reacting the disulfide with various cyclic ethers, amides, ketones, and epoxides, a range of novel 2-methyl-3-furyl sulfide derivatives have been created.

The general observation is that the 2-methyl-3-furyl sulfide core structure is fundamental to the unique aroma profiles of these derivatives, which predominantly feature notes of onion, garlic, nut, mushroom, radish, or roasted meat. The specific character and intensity of the aroma are modulated by the nature of the substituent attached to the sulfur atom. All the synthesized derivatives were noted to have low aroma thresholds, typically below 5 μg/mL.

Furthermore, many of these sulfide derivatives exhibit significant antimicrobial activity against a spectrum of foodborne bacteria and fungi. A study found that derivatives featuring amide, ketone, cyclic ether, or cyclic alcohol motifs showed promising antimicrobial properties. Notably, the antimicrobial efficacy of several of these compounds surpassed that of control substances like penicillin and amphotericin B, suggesting their potential as food preservatives.

The tables below summarize the structure-property relationships for a selection of these synthesized 2-methyl-3-furyl sulfide derivatives based on published research.

Table 1: Aroma Characteristics of Synthesized 2-Methyl-3-furyl Sulfide Derivatives

Compound Name Other Name(s) Aroma Characteristics
(2-Methyl-3-furyl)(tetrahydrofuran-2-yl)sulfane 3a Onion, Garlic, Roasted
(2,5-Dimethyltetrahydrofuran-2-yl)(2-methyl-3-furyl)sulfane 3b Roasted, Nutty
(1,4-Dioxan-2-yl)(2-methyl-3-furyl)sulfane 3c Roasted, Mushroom
1-((2-Methyl-3-furyl)thio)pyrrolidin-2-one 3f Roasted, Nutty
1-((2-Methyl-3-furyl)thio)piperidin-2-one 3i Roasted, Nutty
3-((2-Methyl-3-furyl)thio)butan-2-one 3j Roasted, Radish
3-((2-Methyl-3-furyl)thio)pentan-2-one 3k Roasted, Nutty, Mushroom
2-((2-Methyl-3-furyl)thio)cyclobutan-1-one 3l Roasted, Nutty
2-((2-Methyl-3-furyl)thio)cyclopentan-1-one 3m Roasted, Nutty, Mushroom
1-((2-Methyl-3-furyl)thio)propan-2-ol 5a Roasted, Nutty
2-((2-Methyl-3-furyl)thio)butan-1-ol 5b Roasted, Nutty
1-((2-Methyl-3-furyl)thio)-1-phenylpropan-2-ol 5e Roasted, Nutty
2-((2-Methyl-3-furyl)thio)-2-phenylethan-1-ol 5f Roasted, Nutty

Data sourced from research by Xie et al. (2021).

Table 2: Antimicrobial Activity of Selected 2-Methyl-3-furyl Sulfide Derivatives

Compound Name Other Name(s) Antimicrobial Activity
(2-Methyl-3-furyl)(tetrahydrofuran-2-yl)sulfane 3a Active against various foodborne bacteria and fungi.
(2,5-Dimethyltetrahydrofuran-2-yl)(2-methyl-3-furyl)sulfane 3b Activity noted to be better than control groups.
1-((2-Methyl-3-furyl)thio)pyrrolidin-2-one 3f Active against various foodborne bacteria and fungi.
1-((2-Methyl-3-furyl)thio)piperidin-2-one 3i Activity noted to be better than control groups.
3-((2-Methyl-3-furyl)thio)butan-2-one 3j Activity noted to be better than control groups.
2-((2-Methyl-3-furyl)thio)cyclobutan-1-one 3l Activity noted to be better than control groups.
2-((2-Methyl-3-furyl)thio)cyclopentan-1-one 3m Activity noted to be better than control groups.
1-((2-Methyl-3-furyl)thio)propan-2-ol 5a Active against various foodborne bacteria and fungi.
2-((2-Methyl-3-furyl)thio)butan-1-ol 5b Active against various foodborne bacteria and fungi.
2-((2-Methyl-3-furyl)thio)-2-phenylethan-1-ol 5f Active against various foodborne bacteria and fungi.

Data sourced from research by Xie et al. (2021).

Structure-Odor Relationships in Furyl Thioalkanal Analogues

A patent for novel furyl thioalkanals, synthesized by the Michael addition of 2-methyl-3-furanthiol to various aldehydes, provides another clear example of structure-property relationships. The resulting compounds, which are structurally analogous to this compound, possess distinct organoleptic properties. The variation in the alkyl chain of the aldehyde reactant directly influences the final aroma profile of the thioalkanal product. For example, the reaction with crotonaldehyde yields 3-[(2-methyl-3-furyl)thio]butanal, a compound with a powerful meaty and savory character, reported to have an impact about 100 times greater than the well-known flavor compound sulfurol.

The table below details the organoleptic properties of a series of these thio

Advanced Analytical Methodologies for the Study of 2 Methyl 3 Furyl Acetaldehyde

Chromatographic Separation Techniques

Chromatography is central to the analysis of (2-Methyl-3-furyl)acetaldehyde, providing the necessary separation from other volatile and non-volatile compounds. The choice of technique depends on the sample matrix and the specific analytical goal.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound in complex samples such as food and beverages. nih.govnih.govresearchgate.net The methodology typically involves a sample preparation step to extract and concentrate the volatile fraction, followed by chromatographic separation and mass spectrometric detection.

Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is both solvent-free and highly effective for extracting volatile analytes from a sample matrix. nih.govresearchgate.net For the analysis of aldehydes, a derivatization step is often employed to enhance selectivity and sensitivity. researchgate.net

The GC separation is typically performed on a capillary column with a stationary phase of intermediate polarity, which allows for the effective separation of a wide range of volatile compounds. The temperature of the GC oven is programmed to increase gradually, which facilitates the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then ionizes the separated compounds, and the resulting mass spectra provide both qualitative and quantitative information. The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a reference standard.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterCondition
Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME)
Fiber CoatingDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Gas Chromatograph
ColumnDB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate
Oven ProgramInitial temperature of 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min
Injector Temperature250°C (splitless mode)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-350
Ion Source Temp.230°C
Transfer Line Temp.240°C

This table presents typical parameters and may require optimization for specific applications.

For exceedingly complex matrices like coffee aroma, where hundreds of volatile compounds are present, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers superior separation capabilities. imreblank.ch This technique utilizes two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) to provide a much higher peak capacity than single-column GC.

In the context of analyzing this compound in coffee, GCxGC can effectively separate it from other isomeric and isobaric compounds that might co-elute in a one-dimensional separation. japsonline.com The first dimension separates compounds based on their volatility, while the second dimension provides a separation based on polarity. The resulting two-dimensional chromatogram allows for a much more detailed and accurate profiling of the volatile components. The high data acquisition speed of TOFMS is essential to capture the narrow peaks produced by the fast second-dimension separation, providing high-quality mass spectra for confident compound identification.

While this compound itself is volatile, its non-volatile precursors or reaction products in a sample matrix can be analyzed using high-performance liquid chromatography (HPLC). HPLC is particularly useful for analyzing compounds that are thermally labile or have low volatility.

For the analysis of aldehydes and related furan (B31954) derivatives, a derivatization step is often necessary to improve their chromatographic retention and detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable hydrazones that can be readily detected by UV-Vis spectrophotometry.

The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of a wide range of derivatives.

Table 2: General HPLC Parameters for the Analysis of Aldehyde-DNPH Derivatives

ParameterCondition
Derivatization Agent 2,4-Dinitrophenylhydrazine (DNPH)
HPLC System
ColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
Column Temperature30°C
Detector UV-Vis at 360 nm
Injection Volume20 µL

This table provides a general method that would require specific optimization.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

In the ¹H NMR spectrum, the aldehydic proton would appear as a triplet at a significantly downfield chemical shift (around 9.5-9.8 ppm) due to the deshielding effect of the carbonyl group, with coupling to the adjacent methylene (B1212753) protons. The methylene protons would appear as a doublet around 3.5 ppm. The protons on the furan ring would have characteristic shifts, with the proton at the C5 position appearing at a higher field than the proton at the C4 position. The methyl group protons would resonate at the most upfield position.

In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal, typically above 190 ppm. The carbons of the furan ring would resonate in the aromatic region, and their specific shifts would be influenced by the positions of the substituents. The methylene carbon and the methyl carbon would appear at progressively higher fields.

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)
-CHO9.7 (t)198
-CH₂-3.5 (d)45
Furan C2-CH₃2.3 (s)14
Furan C3-120
Furan C4-H6.3 (d)110
Furan C5-H7.4 (d)142
Furan C2-155

Note: These are estimated values based on analogous structures and may differ from experimental data. The solvent is assumed to be CDCl₃. (s = singlet, d = doublet, t = triplet).

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the molecular ion ([M]⁺˙) would be subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation of aldehydes is well-characterized. libretexts.orgmiamioh.edu Common fragmentation pathways for this compound would likely include:

α-cleavage: The cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon, leading to the loss of a CHO radical (29 Da) and the formation of a (2-methyl-3-furyl)methyl cation.

Loss of a hydrogen radical: Cleavage of the C-H bond of the aldehyde group, resulting in an [M-1]⁺ ion.

Cleavage of the furan ring: The furan ring itself can undergo fragmentation, leading to characteristic ions.

The fragmentation of the furan moiety would likely involve the loss of CO, followed by further rearrangements and cleavages. The presence of the methyl group would also influence the fragmentation pattern. Analysis of these fragmentation pathways allows for the confirmation of the compound's identity, especially in the absence of a reference standard. imreblank.chresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in the structural elucidation and quantification of chemical compounds. For this compound, both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, albeit different, types of structural information based on the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

The aldehyde functional group presents two highly diagnostic signals. orgchemboulder.compressbooks.pubopenstax.org A strong, sharp absorption band due to the carbonyl (C=O) stretch is expected in the region of 1740-1685 cm⁻¹. orgchemboulder.commasterorganicchemistry.com Because the aldehyde in this compound is adjacent to the furan ring, a form of unsaturation, this peak is likely shifted to the lower end of the range, around 1710-1685 cm⁻¹. orgchemboulder.compressbooks.pub The second key feature of the aldehyde is the aldehydic C-H stretch, which typically appears as one or two moderate bands between 2830 cm⁻¹ and 2695 cm⁻¹. orgchemboulder.comutdallas.edu The band near 2720 cm⁻¹ is particularly useful for identification as few other absorptions occur in this region. orgchemboulder.com

The furan ring contributes its own characteristic vibrations, including C=C stretching, C-O-C (ether) stretching, and aromatic C-H bending. The methyl group will exhibit typical C-H stretching and bending vibrations.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
AldehydeC=O Stretch1710 - 1685Strong, Sharp
AldehydeO=C-H Stretch2830 - 2780Medium
AldehydeO=C-H Stretch2730 - 2695Medium
Furan RingC=C Stretch~1600 - 1450Medium to Weak
Furan RingC-O-C Stretch~1250 - 1050Strong
Furan Ring / AlkylC-H Stretch~3100 (furan), ~2960 (methyl)Medium to Strong
Methyl GroupC-H Bend~1460 and ~1380Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iqmsu.edu This technique is particularly useful for analyzing molecules containing chromophores, which are parts of the molecule that absorb light, especially those with π-electron systems. uobabylon.edu.iq

This compound contains two primary chromophores: the carbonyl group (C=O) of the aldehyde and the conjugated π-system of the furan ring. Carbonyl compounds like aldehydes typically exhibit a weak absorption in the 270-300 nm range. masterorganicchemistry.com This absorption corresponds to a forbidden n→π* transition, where a non-bonding electron (from an oxygen lone pair) is promoted to an anti-bonding π* orbital. masterorganicchemistry.com

A much stronger absorption is expected at a shorter wavelength (typically < 200 nm for simple aldehydes) due to the allowed π→π* transition. researchgate.net However, in this compound, the furan ring's π-system is in conjugation with the aldehyde group. This extended conjugation lowers the energy required for the π→π* transition, shifting its maximum absorption wavelength (λmax) to a longer, more readily observable wavelength, likely in the 220-280 nm range. masterorganicchemistry.com

Interactive Data Table: Expected UV-Vis Absorptions for this compound

Transition TypeChromophoreExpected Wavelength (λmax)Molar Absorptivity (ε)
n→πCarbonyl (C=O)~270 - 300 nmLow (Weak)
π→πFuran ring conjugated with C=O~220 - 280 nmHigh (Strong)

Chemometric and Multivariate Data Analysis for Quantitative and Qualitative Assessment

When analyzing this compound in complex matrices such as food products or essential oils, the raw data from analytical instruments (e.g., spectrometers, chromatographs) can be large and convoluted. Chemometrics applies mathematical and statistical methods to extract meaningful chemical information from such complex datasets. ias.ac.in Multivariate Data Analysis (MVDA) is a core component of chemometrics that simultaneously investigates many variables to understand the relationships between them. sartorius.com

Qualitative Assessment

For qualitative analysis, the goal is often to classify samples, identify patterns, or detect outliers. Unsupervised pattern recognition techniques are commonly employed for this purpose.

Principal Component Analysis (PCA): PCA is a powerful tool for reducing the dimensionality of large datasets while retaining most of the original variation. ias.ac.innih.gov It transforms the original, often correlated, variables into a new set of uncorrelated variables called principal components (PCs). youtube.com By plotting the first few PCs (which capture the most variance), one can visualize the data, revealing groupings, trends, or outliers. sartorius.com For instance, PCA could be applied to the full IR spectra of multiple food samples to quickly differentiate them based on their volatile compound profiles, potentially highlighting samples with high concentrations of this compound. youtube.comcatalysisconsulting.co.uk

Hierarchical Cluster Analysis (HCA): HCA is another method used to find structures in data. It groups objects (e.g., samples) based on their similarity, creating a tree-like diagram called a dendrogram. nih.govstatistics.com The dendrogram visually represents the relationships between samples, showing which are most similar to each other. libretexts.org HCA could be used to group different batches of a product to assess consistency, with deviations in the clustering potentially linked to variations in the concentration of key aroma compounds like this compound.

Quantitative Assessment

For quantitative analysis, the objective is to build a calibration model that can predict the concentration of a substance from its analytical data (e.g., spectrum).

Partial Least Squares (PLS) Regression: PLS is a multivariate regression technique that is particularly useful when the number of predictor variables (e.g., absorbance values at each wavelength in a spectrum) is large and there is a high degree of correlation (collinearity) between them. utdallas.edu PLS regression models the relationship between two data matrices, X (the analytical data) and Y (the concentration data), by finding latent variables that maximize the covariance between X and Y. utdallas.eduias.ac.in A robust PLS model can be developed to quantify this compound using its full IR or UV-Vis spectrum, even in the presence of other interfering compounds that have overlapping spectral signals. optica.orgresearchgate.net This avoids the need to isolate the compound or find a unique, interference-free analytical signal.

Interactive Data Table: Application of Multivariate Methods to this compound Analysis

MethodTypePrimary GoalApplication Example
Principal Component Analysis (PCA) Qualitative (Unsupervised)Data visualization, pattern recognition, dimensionality reductionDifferentiating coffee bean origins based on their full GC-MS or spectral profiles, where this compound is a variable.
Hierarchical Cluster Analysis (HCA) Qualitative (Unsupervised)Grouping samples based on similarityAssessing the batch-to-batch consistency of a flavor extract by clustering samples; identifying anomalous batches.
Partial Least Squares (PLS) Regression Quantitative (Supervised)Building predictive calibration modelsQuantifying the concentration of this compound in a complex mixture using its full IR spectrum, correcting for matrix effects.

Biochemical Transformations and Interactions in Model Systems Non Human Clinical Focus

Enzymatic Pathways Involving (2-Methyl-3-furyl)acetaldehyde

This compound, as an aldehyde, is subject to various enzymatic transformations within biological systems. These pathways are crucial for its detoxification and metabolism, primarily involving oxidation and reduction reactions.

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a critical role in the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.govmdpi.comresearchgate.net This process is a key detoxification pathway, as aldehydes are highly reactive and can form adducts with cellular macromolecules, leading to cellular damage. nih.gov The ALDH2 enzyme, located in the mitochondria, is particularly efficient in metabolizing short-chain aliphatic aldehydes like acetaldehyde (B116499). mdpi.comcore.ac.uk

In biological models, such as liver subcellular fractions, the oxidation of aldehydes is predominantly carried out by ALDHs. core.ac.uknih.gov Studies on various aldehydes have shown that mitochondrial fractions exhibit high oxidation activity, which is significantly reduced in models lacking functional ALDH2. core.ac.uknih.gov For instance, the metabolism of methoxyacetaldehyde to methoxyacetic acid is primarily dependent on ALDH2 activity. core.ac.uknih.gov In lower organisms like Saccharomyces cerevisiae, several ALDH genes are involved in acetaldehyde metabolism, and their expression can be induced by the presence of acetaldehyde or ethanol (B145695). nih.gov This indicates a conserved mechanism for aldehyde detoxification across different biological systems. nih.gov The catalytic activity of ALDHs protects cells from oxidative damage that can be caused by the accumulation of aldehydes. mdpi.com

In addition to oxidation, aldehydes can undergo reduction to form their corresponding alcohols. This reaction is typically catalyzed by enzymes with reductase activity, such as alcohol dehydrogenases (ADHs) or other aldo-keto reductases. nih.govnih.gov This enzymatic reduction can serve as an alternative pathway for aldehyde metabolism.

In various microorganisms, reductase enzymes facilitate the conversion of aldehydes to alcohols. For example, whole-cell biocatalysts of E. coli have been shown to selectively reduce a variety of aldehydes to their corresponding alcohols with high chemoselectivity. nih.gov Similarly, certain reductive aminases have been found to possess promiscuous alcohol dehydrogenase activity, enabling the reduction of furan-containing aldehydes like 5-hydroxymethylfurfural (B1680220) to its alcohol derivative, 2,5-bis(hydroxymethyl)furan. nih.gov In yeast, specific enzymes from the old-yellow-enzyme (OYE) family are capable of reducing α,β-unsaturated aldehydes. researchgate.net This reductase activity is a common feature in microbial metabolism for detoxifying aldehydes.

Roles in Cellular Metabolism and Signaling in Lower Organisms (e.g., Yeast, Bacteria)

In lower organisms such as yeast and bacteria, aldehydes like this compound can significantly impact cellular metabolism and signaling pathways. Acetaldehyde is known to be more toxic than ethanol and can inhibit a wide range of metabolic activities. nih.gov

In Saccharomyces cerevisiae, exposure to acetaldehyde induces a stress response, leading to changes in the expression of a significant number of genes. nih.govnih.gov This includes the upregulation of genes involved in sulfur amino acid metabolism and polyamine transport. nih.gov Furthermore, aldehyde dehydrogenases play a crucial role in yeast acetaldehyde metabolism, particularly when cells are grown on ethanol. nih.gov The accumulation of aldehydes can lead to the formation of adducts with proteins, inactivating their function in critical processes like antioxidation, metabolism, and signaling. osti.gov Microorganisms have developed detoxification pathways that require redox cofactors such as NAD(P)H to convert aldehydes into less harmful alcohols or acids. osti.gov Some bacteria, like certain strains of H. pylori, possess active alcohol dehydrogenase enzymes and can produce significant amounts of acetaldehyde from ethanol. nih.gov

Chemical Antioxidant and Radical Scavenging Properties in Aqueous and Organic Media

Furan (B31954) derivatives, including compounds structurally related to this compound, have demonstrated notable antioxidant and radical scavenging properties. nih.govresearchgate.net These properties are attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

The antioxidant activity of furan compounds has been evaluated using various assays, such as the bleaching of β-carotene and the scavenging of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. nih.govjmchemsci.com Studies on furan fatty acids have shown them to be potent scavengers of hydroxyl radicals, reacting at a diffusion-controlled rate. nih.govjst.go.jp The antioxidant capacity can be influenced by the substituents on the furan ring; for example, a hydroxyl group can enhance the antioxidant activity, making it comparable to that of vitamin E. researchgate.net

Lipid peroxidation is a chain reaction process involving the oxidative degradation of lipids, which can lead to cellular damage. Antioxidants can inhibit lipid peroxidation by interfering with this chain reaction. gsartor.orgnih.gov The primary mechanism involves the donation of a hydrogen atom from the antioxidant to a lipid peroxyl radical, thus terminating the chain reaction.

Furan derivatives can act as inhibitors of lipid peroxidation. nih.gov The process of lipid peroxidation can be initiated by reactive oxygen species, and the accumulation of lipid hydroperoxides can be detrimental to cells. nih.govnih.gov Antioxidant enzymes and small-molecule antioxidants work to reduce these hydroperoxides to their corresponding stable alcohols. gsartor.org While direct studies on this compound are limited, the known antioxidant properties of furan compounds suggest a potential role in mitigating lipid peroxidation. nih.gov This protective effect is crucial for maintaining the integrity of cellular membranes. nih.gov

Inhibition of Lipid Peroxidation by Indole Compounds

This table shows the concentration of Melatonin and N-acetylserotonin required to inhibit 50% of lipid peroxidation (IC50) and the resulting reduction in chemiluminescence, a measure of lipid peroxidation.

CompoundIC50 (mM)Reduction in Chemiluminescence (%)
Melatonin9.8251 ± 6 (at 10 mM)
N-acetylserotonin0.43100 (at 2 mM)

Data sourced from a study on the protective effects of melatonin and structurally-related molecules in reducing membrane rigidity due to lipid peroxidation. researchgate.net

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide anions (O2•−), hydroxyl radicals (•OH), and hydrogen peroxide (H2O2), that can cause oxidative damage to cells. nih.gov Antioxidants can neutralize these species, thereby preventing cellular damage. nih.gov

Furan fatty acids have been identified as potent scavengers of hydroxyl radicals. nih.govjst.go.jp Their scavenging activity was demonstrated by their ability to decrease the signal of the DMPO-OH adduct in electron spin resonance (ESR) spin trapping studies. nih.govjst.go.jp The rate constant for the reaction of furan fatty acids with hydroxyl radicals is high, comparable to other known potent scavengers. nih.govjst.go.jp This suggests that furan-containing compounds can serve as effective antioxidants in biological systems by scavenging harmful ROS. nih.govjst.go.jp The scavenging of ROS is a critical defense mechanism against oxidative stress-related cellular damage. nih.gov

Rate Constants for Peroxyl Radical Scavenging by Furan Compounds

This table displays the estimated rate constants for the scavenging of peroxyl radicals by two different furan compounds, Furan S and Furan L.

Furan CompoundRate Constant (M⁻¹ s⁻¹)
Furan S2 x 10⁴
Furan L3 x 10⁴

Data from a study characterizing novel furan compounds based on their radical scavenging activity. nih.gov

Computational and Theoretical Chemistry Studies

Environmental Chemistry and Fate

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For (2-Methyl-3-furyl)acetaldehyde, the most significant abiotic pathways are likely photolysis, photo-oxidation, and hydrolysis.

As a volatile organic compound (VOC), this compound released into the atmosphere is susceptible to photo-oxidation. This process involves reactions with photochemically generated oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). The furan (B31954) ring is susceptible to attack by these oxidants, which can lead to ring-opening and the formation of smaller, more oxidized products. The aldehyde group is also highly reactive towards the OH radical.

The atmospheric lifetime of furan derivatives is primarily controlled by their reaction with OH radicals during the day. The double bonds within the furan ring and the reactive aldehyde group are expected to be the primary sites for radical attack. Photo-oxidation of aromatic hydrocarbons can lead to the formation of low-volatility organic compounds, which can contribute to secondary organic aerosol (SOA) formation. nih.gov The photo-oxidation of oxygenated VOCs (OVOCs), such as aldehydes, plays a significant role in atmospheric chemistry, influencing the budgets of tropospheric oxidants like ozone and OH radicals. copernicus.orgcopernicus.org

In aqueous environments, photocatalytic degradation can occur in the presence of semiconductor materials like titanium dioxide (TiO₂) and sunlight. nih.govresearchgate.net Studies on furfural (B47365) have shown that photocatalytic degradation can be an effective removal process, with efficiency depending on factors like catalyst dosage, pH, and initial concentration. nih.gov This suggests that this compound could undergo similar degradation in sunlit surface waters containing suitable photocatalysts.

Table 1: Potential Photo-oxidation Reactions of this compound

Reactant Potential Reaction Pathway Significance
Hydroxyl Radical (OH) Addition to the furan ring, hydrogen abstraction from the aldehyde group and methyl group. Primary daytime degradation pathway in the troposphere.
Ozone (O₃) Ozonolysis of the furan ring's double bonds. Can be a significant degradation pathway, especially in polluted areas.

| Nitrate Radical (NO₃) | Addition to the furan ring. | Primary nighttime degradation pathway in the troposphere. |

The furan ring of this compound can undergo hydrolysis, particularly under acidic conditions. The mechanism typically involves the protonation of the furan ring, followed by a nucleophilic attack by water. researchgate.netacs.org This leads to the opening of the furan ring to form a 1,4-dicarbonyl compound. chemtube3d.com

For this compound, acid-catalyzed hydrolysis would likely result in the formation of 3-methyl-4-oxopentanal. The rate of hydrolysis is dependent on factors such as pH and temperature. While furan itself is relatively stable in neutral water, the presence of substituents can influence the rate of hydrolysis. The reaction is generally slow at neutral pH but can become significant in acidic aquatic environments.

Biotransformation by Environmental Microorganisms

Biotransformation by microorganisms is a crucial pathway for the degradation of furan derivatives in soil and water. nih.govmdpi.com Numerous bacteria and some fungi have been identified that can metabolize furanic aldehydes like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netbohrium.com These organisms have evolved specific enzymatic pathways to detoxify and utilize these compounds as carbon and energy sources. nih.govaimspress.com

The initial steps in the microbial degradation of furan aldehydes typically involve the oxidation or reduction of the aldehyde group. nih.govresearchgate.net

Oxidation: The aldehyde group is oxidized to a carboxylic acid. For this compound, this would yield (2-Methyl-3-furyl)acetic acid. This reaction is often catalyzed by aldehyde dehydrogenases.

Reduction: The aldehyde group is reduced to an alcohol, forming (2-Methyl-3-furyl)ethanol. This is a common detoxification mechanism employed by microorganisms.

Following these initial transformations, the degradation pathway often converges on a central intermediate, such as 2-furoic acid in the case of furfural degradation. nih.govconicet.gov.ar Subsequent steps involve hydroxylation and cleavage of the furan ring, eventually leading to intermediates of central metabolism, such as 2-oxoglutarate. nih.gov Both aerobic and anaerobic microorganisms have been shown to degrade furan compounds. nih.gov Anaerobic degradation of furfural can produce intermediates like furfuryl alcohol, furoic acid, and acetic acid, before complete mineralization to methane (B114726) and carbon dioxide. nih.govrepec.org

Table 2: Genera of Microorganisms with Known Furan-Degrading Capabilities

Microorganism Type Genera
Aerobic Bacteria Pseudomonas, Cupriavidus, Bacillus, Microbacterium, Brevundimonas
Anaerobic Bacteria Desulfovibrio
Fungi Coniochaeta, Amorphotheca

This table is based on organisms known to degrade furfural and other furanic compounds and suggests potential degraders of this compound. nih.govmdpi.comresearchgate.netconicet.gov.ar

Methodologies for Environmental Detection and Quantitation in Complex Matrices

The detection and quantification of this compound in complex environmental matrices like air, water, and soil require sensitive and selective analytical methods. Due to its volatility and the typical trace-level concentrations expected in the environment, sample preparation is a critical step. researchgate.net

Sample Preparation:

Air: Active sampling on sorbent tubes followed by thermal desorption is a common technique for volatile organic compounds.

Water/Soil: For volatile compounds like furan derivatives, headspace (HS) analysis is frequently employed. Headspace-Solid Phase Microextraction (HS-SPME) is a widely used, solvent-free technique that pre-concentrates volatile and semi-volatile analytes from the sample matrix onto a coated fiber. nih.govacs.org Different fiber coatings, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), are used depending on the analyte's polarity and volatility. nih.gov Liquid-liquid extraction or solid-phase extraction (SPE) can also be used for less volatile furan derivatives or for aqueous samples. astm.org

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile furan derivatives. researchgate.netnih.gov GC provides high-resolution separation of compounds, while MS offers sensitive detection and structural confirmation. Using tandem mass spectrometry (MS/MS) can enhance selectivity and lower detection limits. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is typically used for less volatile or thermally labile furan compounds. astm.org It is often coupled with UV or MS detectors. Derivatization may be necessary to improve the chromatographic properties or detectability of certain aldehydes.

Table 3: Common Analytical Methods for Furan Derivatives in Environmental Samples

Technique Sample Preparation Detector Typical Limit of Quantitation (LOQ) Reference
HS-SPME-GC-MS/MS Headspace Solid-Phase Microextraction Tandem Mass Spectrometry 0.003 - 3.571 ng/g (in food matrices) acs.org
HS-GC-FID Static Headspace Flame Ionization Detector 0.18 ng/mL (in juice) nih.gov

| HPLC-UV | Solid Phase Extraction (SPE) | UV-Visible Spectrophotometer | Method dependent, typically in the µg/L to mg/L range. | astm.org |

Q & A

Basic: What are the primary analytical methods for detecting and quantifying (2-Methyl-3-furyl)acetaldehyde in environmental or biological samples?

Methodological Answer:
Two widely used techniques are Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and DNPH-HPLC (2,4-Dinitrophenylhydrazine derivatization followed by High-Performance Liquid Chromatography) . PTR-MS provides real-time detection but may overestimate concentrations due to interference from other compounds at m/z 45, while DNPH-HPLC offers specificity but requires longer sample preparation. A regression analysis comparing these methods revealed a slope of 1.47 ± 0.09 (PTR-MS vs. DNPH-HPLC) and an RMSD of 0.11 ppbv, indicating significant discrepancies at the 95% confidence level . For biological samples, enzymatic assays (e.g., Acetaldehyde Assay Kits ) enable high-throughput quantification by coupling acetaldehyde oxidation to NADH production, with detection limits as low as 1 ppm .

Table 1: Comparison of PTR-MS and DNPH-HPLC for Acetaldehyde Detection

MethodSlope (RMA)Intercept (ppbv)RMSD (ppbv)
PTR-MS1.47 ± 0.090.14 ± 0.020.720.11
DNPH-HPLCReference

Basic: How can this compound be synthesized in a laboratory setting?

Methodological Answer:
A common route involves oxidation of ethanol or selective oxidation of furan derivatives . For example, acetaldehyde can be synthesized via ethanol oxidation using alcohol dehydrogenase (ADH) , followed by enzymatic conversion to acetate via acetaldehyde dehydrogenase (ALDH) . Advanced methods include SeO₂-mediated oxidation of substituted furans, which produces glyoxal derivatives and avoids over-oxidation to carboxylic acids . For furyl-substituted analogs like this compound, Claisen-Schmidt condensation or Pd-catalyzed cross-coupling may be employed to introduce methyl-furan groups .

Advanced: How do discrepancies arise in acetaldehyde measurements between PTR-MS and DNPH-HPLC, and how can they be resolved?

Methodological Answer:
Discrepancies stem from interfering compounds (e.g., acetone or propanal) in PTR-MS and incomplete derivatization in DNPH-HPLC. To resolve this:

Perform gas chromatography-mass spectrometry (GC-MS) validation for structural confirmation.

Use isotopic labeling (e.g., ¹³C-acetaldehyde) to track recovery rates in DNPH-HPLC.

Apply multivariate regression to correct PTR-MS data, as demonstrated by the RMA slope adjustment of 1.47 .

Advanced: What are the metabolic implications of acetaldehyde accumulation in biological systems?

Methodological Answer:
Acetaldehyde is a toxic intermediate in ethanol metabolism. In vitro studies show that prolonged exposure disrupts DNA repair mechanisms , particularly homologous recombination (HR), as evidenced by reduced colony formation in FACS assays after acetaldehyde exposure (p < 0.05) . Methodologically, researchers can:

Use siRNA knockdown of ALDH2 to simulate acetaldehyde accumulation.

Quantify DNA damage via comet assays or γ-H2AX foci staining .

Monitor metabolic flux via ¹H-NMR to track acetaldehyde-acetate conversion .

Advanced: How does acetaldehyde interact with environmental matrices like air or water?

Methodological Answer:
Acetaldehyde undergoes adsorption and oligomerization in environmental systems. In air, it reacts with hydroxyl radicals (•OH) to form peroxyacetyl nitrate (PAN). In aqueous phases, adsorption experiments using Langmuir isotherms reveal a best-fit parameter of 2.5 for acetaldehyde on activated carbon, with self-trimerization complicating breakthrough curves . For modeling:

Use DFT calculations to predict adsorption energetics.

Apply headspace gas chromatography to quantify aqueous-phase acetaldehyde .

Table 2: Langmuir Isotherm Parameters for Acetaldehyde Adsorption

Adsorbentqₘ (mg/g)K (L/mg)
Activated Carbon2.50.120.94

Advanced: What are the carcinogenic risks of acetaldehyde in food additives, and how should they be evaluated?

Methodological Answer:
The DFG Senate Commission highlights DNA adduct formation and ALDH2 polymorphism-linked risks as critical concerns. Researchers should:

Conduct Ames tests with S9 metabolic activation to assess mutagenicity.

Use LC-MS/MS to quantify acetaldehyde-DNA adducts (e.g., N²-ethylidene-dGuo).

Perform dose-response modeling in transgenic rodent assays .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify carbonyl stretches (~1720 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹).
  • ¹H-NMR : Peaks at δ 9.6–10.1 ppm (aldehyde proton) and δ 6.2–6.8 ppm (furan protons).
  • GC-EI-MS : Molecular ion at m/z 124 (C₇H₈O₂⁺) with fragmentation patterns confirming methyl-furan substitution .

Advanced: How can acetaldehyde’s role in atmospheric chemistry be modeled computationally?

Methodological Answer:

Use Master Chemical Mechanism (MCM) v3.3 to simulate gas-phase reactions with •OH and NO₃ radicals.

Apply Gaussian 16 for DFT-based transition state analysis of oligomerization pathways.

Validate models against smog chamber data for secondary organic aerosol (SOA) yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.